molecular formula C24H31N3O2 B11430022 N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide

N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide

Cat. No.: B11430022
M. Wt: 393.5 g/mol
InChI Key: WDRGLBUNVBJZJT-UHFFFAOYSA-N
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Description

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of an adamantane core, an oxadiazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via nucleophilic substitution reactions, often using methylphenyl halides and suitable nucleophiles.

    Coupling with Adamantane: The final step involves coupling the oxadiazole derivative with an adamantane carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include oxadiazole N-oxides, reduced adamantane derivatives, and various substituted oxadiazole compounds.

Scientific Research Applications

N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of an adamantane core with an oxadiazole ring and a methylphenyl group is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: Its ability to modulate multiple biological pathways makes it a versatile compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yladamantane-1-carboxamide

InChI

InChI=1S/C24H31N3O2/c1-15(2)27(14-21-25-22(26-29-21)20-6-4-16(3)5-7-20)23(28)24-11-17-8-18(12-24)10-19(9-17)13-24/h4-7,15,17-19H,8-14H2,1-3H3

InChI Key

WDRGLBUNVBJZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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